molecular formula C10H9ClN2O5 B5797299 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid CAS No. 413604-04-3

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B5797299
CAS No.: 413604-04-3
M. Wt: 272.64 g/mol
InChI Key: XEXUQWCOQYIGQA-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid is a nitro-substituted aromatic compound featuring a chloro group at the para position and a nitro group at the meta position on the anilino ring, conjugated to a 4-oxobutanoic acid backbone. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-(4-chloro-3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXUQWCOQYIGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355007
Record name 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

413604-04-3
Record name 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid typically involves the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline, followed by further reactions to introduce the butanoic acid moiety. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and reaction control is crucial to maintain consistency and safety during production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-(4-Chloro-3-aminoanilino)-4-oxobutanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: This compound.

Scientific Research Applications

4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

The following compounds share the 4-oxobutanoic acid core but differ in aromatic substituents, leading to distinct physicochemical and biological properties:

Halogen-Substituted Derivatives
  • 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5): Substituents: Chloro at ortho position. This positional isomerism may alter binding affinity in biological targets .
  • 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid (C₁₂H₁₂FNO₃): Substituents: Fluoro at meta, methyl at para. Impact: The electron-withdrawing fluoro and electron-donating methyl groups create a balanced electronic environment. Crystallographic data (triclinic, P1 space group, V = 1092.69 ų) suggest a compact packing structure, which may enhance thermal stability .
Nitro and Methoxy Derivatives
  • 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid (CAS: 39496-87-2): Substituents: Chloro at meta, methoxy at para. This compound is noted as a pharmaceutical intermediate .
  • 4-[3-(aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid (C₁₁H₁₁ClN₂O₄): Substituents: Chloro at para, aminocarbonyl at meta. Impact: The aminocarbonyl group introduces hydrogen-bonding capacity, which could enhance crystallinity or receptor binding in biological systems .
Complex Heterocyclic Derivatives
  • 4-[2-(1-azepanylcarbonyl)anilino]-4-oxobutanoic acid (CAS: 875205-38-2, C₁₇H₂₂N₂O₄): Substituents: Azepanylcarbonyl at ortho. Impact: The bulky azepane ring may reduce solubility in aqueous media but improve lipid membrane permeability.

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents Solubility/Stability Reference
4-(4-Chloro-3-nitroanilino)-4-oxobutanoic acid Not provided Not provided 4-Cl, 3-NO₂ High acidity due to NO₂ group Inferred
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.65 2-Cl Moderate solubility in DMSO
4-(3-Fluoro-4-methylanilino)-2-methylidene-... C₁₂H₁₂FNO₃ 237.23 3-F, 4-CH₃ Stable crystalline structure
4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid Not provided Not provided 3-Cl, 4-OCH₃ Pharmaceutical intermediate
4-[3-(aminocarbonyl)-4-chloroanilino]-... C₁₁H₁₁ClN₂O₄ 270.67 4-Cl, 3-CONH₂ High crystallinity

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